{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone
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Overview
Description
{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the indene derivative, followed by the introduction of the furan ring through a series of condensation reactions. The final step involves the formation of the pyrazole ring under controlled conditions, often using hydrazine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The process is designed to minimize by-products and ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
{5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in sensitive applications.
Methylaervine: Exhibits antifungal activity against Candida albicans.
Uniqueness
What sets {5-[(2,3-DIHYDRO-1H-INDEN-5-YLOXY)METHYL]-2-FURYL}(1H-PYRAZOL-1-YL)METHANONE apart is its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16N2O3 |
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Molecular Weight |
308.3 g/mol |
IUPAC Name |
[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C18H16N2O3/c21-18(20-10-2-9-19-20)17-8-7-16(23-17)12-22-15-6-5-13-3-1-4-14(13)11-15/h2,5-11H,1,3-4,12H2 |
InChI Key |
RFLURCZUGRVKQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC=C(O3)C(=O)N4C=CC=N4 |
Origin of Product |
United States |
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